molecular formula C16H10F4N4O4 B213590 N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide

Cat. No. B213590
M. Wt: 398.27 g/mol
InChI Key: OBKNPKACPQXNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide, also known as BAY 43-9006, is a small molecule kinase inhibitor. It was first synthesized by Bayer AG and Onyx Pharmaceuticals in 2001. Since then, it has been extensively studied for its potential applications in cancer treatment.

Mechanism of Action

N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide 43-9006 inhibits the activity of RAF kinase, which is a key component of the MAPK signaling pathway. This pathway is frequently activated in cancer cells and is responsible for promoting cell proliferation and survival. By inhibiting RAF kinase, N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide 43-9006 can block the MAPK pathway and prevent cancer cell growth.
Biochemical and Physiological Effects:
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit cancer cell proliferation, induce apoptosis, and block angiogenesis. It has also been shown to have anti-inflammatory effects and can modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide 43-9006 is its broad kinase inhibition profile. It can inhibit several kinases that are involved in cancer cell growth and survival, making it a potentially effective treatment for multiple types of cancer. However, its broad inhibition profile can also lead to off-target effects and toxicity. Additionally, its effectiveness can be limited by the development of resistance in cancer cells.

Future Directions

There are several potential future directions for research on N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide 43-9006. One area of interest is the development of combination therapies that can enhance its effectiveness and overcome resistance. Another area of interest is the identification of biomarkers that can predict patient response to N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide 43-9006. Additionally, there is ongoing research on the use of N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide 43-9006 in combination with immunotherapy to enhance the immune response against cancer cells.

Synthesis Methods

The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide 43-9006 involves several steps. The starting material is 2-chloro-5-nitrobenzoic acid, which is reacted with 2-fluoro-5-(trifluoromethyl)aniline to form an intermediate. This intermediate is then treated with 4-nitro-1H-pyrazole-1-carboxylic acid and triethylamine to form the final product, N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide 43-9006.

Scientific Research Applications

N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several kinases, including RAF, VEGFR, and PDGFR. These kinases play important roles in cancer cell proliferation, angiogenesis, and metastasis.

properties

Product Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide

Molecular Formula

C16H10F4N4O4

Molecular Weight

398.27 g/mol

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C16H10F4N4O4/c17-12-3-1-9(16(18,19)20)5-13(12)22-15(25)14-4-2-11(28-14)8-23-7-10(6-21-23)24(26)27/h1-7H,8H2,(H,22,25)

InChI Key

OBKNPKACPQXNKE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.